molecular formula C6H10FNO2 B2496816 Methyl 2-(azetidin-3-yl)-2-fluoroacetate CAS No. 2089999-64-2

Methyl 2-(azetidin-3-yl)-2-fluoroacetate

Cat. No.: B2496816
CAS No.: 2089999-64-2
M. Wt: 147.149
InChI Key: DTJUGUBTJOTMGJ-UHFFFAOYSA-N
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Description

Methyl 2-(azetidin-3-yl)-2-fluoroacetate is a fluorinated heterocyclic compound characterized by a four-membered azetidine ring and a methyl ester group. This structure combines the electronic effects of fluorine with the steric constraints of the azetidine ring, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name

methyl 2-(azetidin-3-yl)-2-fluoroacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FNO2/c1-10-6(9)5(7)4-2-8-3-4/h4-5,8H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTJUGUBTJOTMGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1CNC1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(azetidin-3-yl)-2-fluoroacetate typically involves the aza-Michael addition of NH-heterocycles with Methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This is followed by the aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(azetidin-3-yl)-2-fluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 2-(azetidin-3-yl)-2-fluoroacetate is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on the context of its application. Further research is needed to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Key Features Applications Reference
Methyl 2-(azetidin-3-yl)-2-fluoroacetate C₇H₁₁FNO₂ Fluorine enhances reactivity; methyl ester Pharmaceutical intermediates
Ethyl 2-(azetidin-3-yl)-2-fluoroacetate HCl C₇H₁₂FNO₂·HCl Ethyl ester increases lipophilicity Chiral building blocks
Methyl 2-(azetidin-3-yl)acetate HCl C₆H₁₀NO₂·HCl Non-fluorinated; simpler structure Lab-scale synthesis
Methyl 2-fluoro-2-(2-nitrophenyl)acetate C₉H₈FNO₄ Aromatic nitro group stabilizes acetate Fluorooxindole synthesis

Research Findings and Key Insights

Synthetic Yields : Ethyl 2-(azetidin-3-yl)-2-fluoroacetate derivatives exhibit moderate yields (42% for Z-isomers), suggesting challenges in stereochemical control during synthesis .

Fluorine Effects : Fluorination at the α-position of the acetate group increases metabolic stability and binding affinity in target proteins, as seen in pesticidal and antibiotic derivatives .

Ester Group Impact : Methyl esters generally offer faster hydrolysis rates than ethyl esters, influencing prodrug design .

Azetidine Ring Strain : The four-membered ring’s strain enhances reactivity in cycloaddition reactions, enabling spirocyclic compound synthesis for kinase inhibitors .

Q & A

Advanced Research Question

  • Fluorination control : Use low temperatures (-78°C) and stoichiometric fluorinating agents (e.g., NFSI) to suppress defluorination .
  • Protecting groups : Temporarily protect the azetidine nitrogen with Boc to prevent ring-opening during esterification .
  • Catalytic systems : Pd/C or Ru-based catalysts for selective hydrogenation steps without altering fluorine .
  • In-situ monitoring : HPLC or TLC to track reaction progress and adjust conditions dynamically .

How should researchers address discrepancies in reported yields for similar azetidine-fluoroacetate derivatives across studies?

Advanced Research Question
Discrepancies often arise from:

  • Impurity profiles : Unaccounted side products (e.g., diastereomers in fluorination) .
  • Synthetic routes : Ring-closing efficiency varies with precursor quality (e.g., γ-chloroamine purity) .
  • Analytical methods : Differences in quantification (e.g., NMR integration vs. GC-MS area normalization) .
    Resolution : Standardize protocols (e.g., USP guidelines) and cross-validate yields using orthogonal techniques (e.g., 19^{19}F NMR quantitation) .

What mechanistic insights explain the biological activity of this compound in receptor modulation?

Advanced Research Question
The compound acts as a receptor inverse agonist due to:

  • Stereoelectronic effects : Fluorine’s electronegativity alters electron density, enhancing binding to hydrophobic receptor pockets (e.g., GABAA_A or nicotinic acetylcholine receptors) .
  • Conformational rigidity : The azetidine ring restricts rotational freedom, favoring bioactive conformations .
  • Metabolic stability : Fluorine retards esterase-mediated hydrolysis, prolonging activity .
    Validation : Radioligand binding assays (e.g., 3^3H-labeled compounds) and molecular docking simulations .

What computational strategies predict the reactivity of this compound in novel reactions?

Advanced Research Question

  • DFT calculations : Model transition states for fluorination or ring-opening reactions (e.g., B3LYP/6-31G* basis set) .
  • MD simulations : Predict solvation effects and stability in biological membranes .
  • QSPR models : Corrogate substituent effects (e.g., fluorine vs. methyl groups) on reaction rates .

How can structure-activity relationship (SAR) studies guide the design of analogues with improved pharmacological profiles?

Advanced Research Question

  • Fluorine substitution : Replace with Cl or CF3_3 to modulate lipophilicity and metabolic stability .
  • Azetidine modifications : Introduce sp3^3-rich substituents (e.g., methyl, hydroxyl) to enhance target engagement .
  • Ester bioisosteres : Substitute methyl ester with amides or ketones to reduce hydrolysis .
    Validation : In vitro ADME assays (e.g., microsomal stability) and in vivo efficacy models .

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